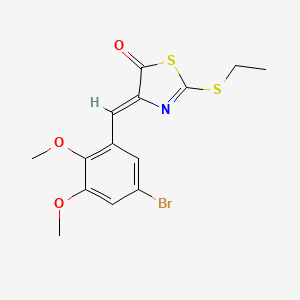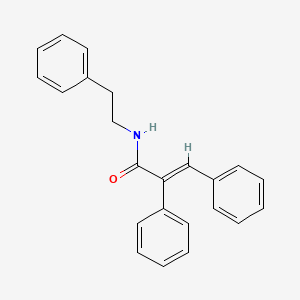
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as BDMT, is a thiazole derivative that has been studied for its potential therapeutic applications. BDMT has been shown to have a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. In
Mécanisme D'action
The exact mechanism of action of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cellular processes. For example, 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition may lead to DNA damage and cell death, which could explain the antitumor activity of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one.
Biochemical and Physiological Effects:
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of a variety of fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its broad spectrum of activity against a variety of microorganisms. Additionally, 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have low toxicity in animal studies, suggesting that it may have a favorable safety profile. However, one limitation of using 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is its relatively complex synthesis method, which may make it more difficult to produce in large quantities.
Orientations Futures
There are a number of potential future directions for research on 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of new antimicrobial agents based on the structure of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one and its potential as an antitumor agent. Finally, more research is needed to explore the safety and efficacy of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in animal and human studies.
Méthodes De Synthèse
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be synthesized using a multi-step process that involves the reaction of 5-bromo-2,3-dimethoxybenzaldehyde with ethylthioacetic acid to form 4-(5-bromo-2,3-dimethoxybenzylidene)thiazolidin-2-one. This intermediate compound is then treated with iodine in the presence of a base to form 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one.
Applications De Recherche Scientifique
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential therapeutic applications in a variety of fields. In particular, it has been shown to have antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been investigated for its potential antitumor activity, with some studies suggesting that it may have the ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
(4Z)-4-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S2/c1-4-20-14-16-10(13(17)21-14)6-8-5-9(15)7-11(18-2)12(8)19-3/h5-7H,4H2,1-3H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZVWLKLXQKFGB-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C(=CC(=C2)Br)OC)OC)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C(=CC(=C2)Br)OC)OC)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-2H-chromen-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5184530.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)

![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)


![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)